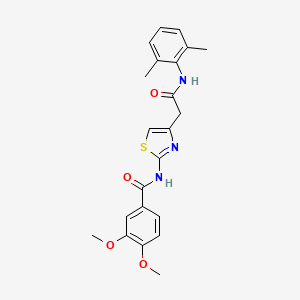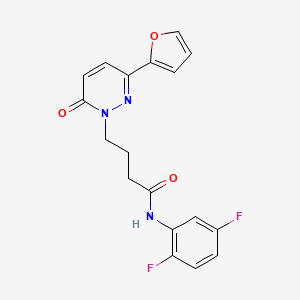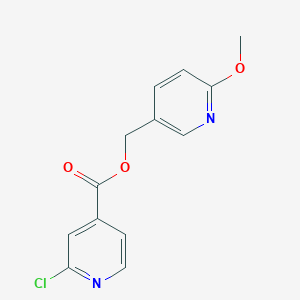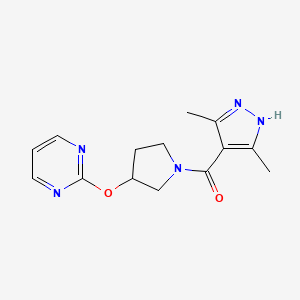![molecular formula C16H21BF3NO3 B2843119 4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester CAS No. 2377608-19-8](/img/structure/B2843119.png)
4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester” is a compound with the linear formula C16H21BF3NO3 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters, including “4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester”, are used in various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another reaction is the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It allows chemists to connect different fragments with the help of a metal catalyst. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups. Phenylboronic acid pinacol ester serves as a readily prepared and environmentally benign organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules .
Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives. By reacting it with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, chemists can access these important compounds .
Catalytic Protodeboronation
The compound’s protodeboronation capability is valuable in organic synthesis. It has been applied in the formal total synthesis of various natural products, including δ-®-coniceine and indolizidine 209B. Pinacol boronic esters, including this compound, serve as highly valuable building blocks in synthetic chemistry .
Hydrolysis Studies
Researchers have investigated the hydrolysis of phenylboronic pinacol esters. The kinetics of this process depend on substituents in the aromatic ring, and pH significantly influences the rate of the reaction. At physiological pH, hydrolysis is considerably accelerated .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound’s stability in water could potentially influence its action, efficacy, and stability .
Future Directions
The future directions of research on “4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester” and similar compounds are likely to continue focusing on their applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . The development of new synthesis protocols and the exploration of new chemical reactions are potential areas of future research .
properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BF3NO3/c1-14(2)15(3,4)24-17(23-14)12-8-6-11(7-9-12)10-21(5)13(22)16(18,19)20/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORINYPZCOZOYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2843039.png)

![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)



![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)
![N-butyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843052.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2843054.png)
![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2843055.png)
![N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2843057.png)
